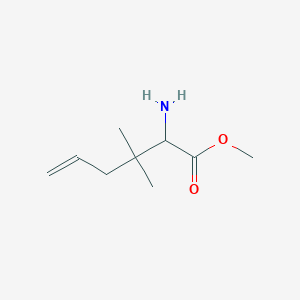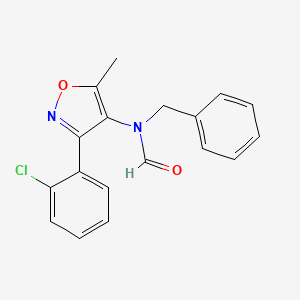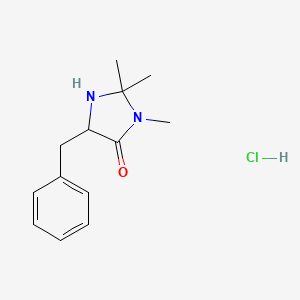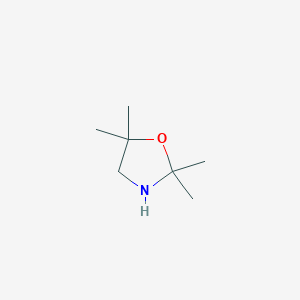![molecular formula C30H46F2O2 B12844427 7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is a complex organic compound that belongs to the class of chromanes. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromane ring to chromanol derivatives.
Substitution: Halogen atoms in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-4’- (trans-4-pentylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
- trans, trans-4-(2,3-Difluoro-4-methylphenyl)-4’-ethylbicyclohexyl
Uniqueness
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is unique due to its specific substitution pattern and the presence of both fluorine atoms and a chromane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C30H46F2O2 |
|---|---|
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
7,8-difluoro-2-pentyl-6-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H46F2O2/c1-3-5-6-8-26-18-17-25-19-27(28(31)29(32)30(25)34-26)33-20-22-11-15-24(16-12-22)23-13-9-21(7-4-2)10-14-23/h19,21-24,26H,3-18,20H2,1-2H3 |
InChI-Schlüssel |
IMUOHWQGIWDHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC2=CC(=C(C(=C2O1)F)F)OCC3CCC(CC3)C4CCC(CC4)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)



![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



